Anti-inflammatory agent 78

COX-2 inhibition 5-LOX selectivity indole propiolate ester SAR

Anti-inflammatory agent 78 (also designated compound L-37) is a synthetic indole-derived γ-hydroxy propiolate ester. Its molecular formula is C19H14ClNO4 (MW 355.8 g/mol).

Molecular Formula C19H14ClNO4
Molecular Weight 355.8 g/mol
Cat. No. B12361837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-inflammatory agent 78
Molecular FormulaC19H14ClNO4
Molecular Weight355.8 g/mol
Structural Identifiers
SMILESCOC(=O)C#CC1(C2=C(C=C(C=C2)Cl)N(C1=O)CC3=CC=CC=C3)O
InChIInChI=1S/C19H14ClNO4/c1-25-17(22)9-10-19(24)15-8-7-14(20)11-16(15)21(18(19)23)12-13-5-3-2-4-6-13/h2-8,11,24H,12H2,1H3
InChIKeyIRMJFRIAORURPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anti-inflammatory Agent 78 (L-37): Core Identity and Procurement Baseline for Indole-Derived γ-Hydroxy Propiolate Ester Inhibitors


Anti-inflammatory agent 78 (also designated compound L-37) is a synthetic indole-derived γ-hydroxy propiolate ester [1]. Its molecular formula is C19H14ClNO4 (MW 355.8 g/mol) [2]. L-37 is characterized as a dual COX-1/COX-2 inhibitor that also suppresses LPS-induced nitric oxide (NO) release in RAW 264.7 macrophages [1]. In vivo, L-37 demonstrates anti-inflammatory efficacy in the xylene-induced mouse ear edema model, with activity comparable to the selective COX-2 inhibitor celecoxib at equivalent dosing [1][2].

Anti-inflammatory Agent 78: Why Generic Substitution Within the Indole-Derived Propiolate Ester Series Is Not Advisable


In the indole-derived γ-hydroxy propiolate ester series, minor structural alterations produce divergent target engagement profiles and in vivo efficacy that cannot be predicted from COX inhibition alone [1]. For instance, the close analog L-39 exhibits dual COX-2/5-LOX inhibition, whereas L-37 shows selectivity for COX-1/COX-2 with negligible 5-LOX activity [1]. Moreover, in vivo potency does not linearly correlate with in vitro enzyme inhibition; L-37 and L-39, despite comparable COX-2 downregulation, display distinct pharmacological signatures in cellular and animal models [1]. Consequently, substituting L-37 with a structurally similar compound without quantitative cross-validation risks altering both the mechanistic pathway and the magnitude of anti-inflammatory effect.

Anti-inflammatory Agent 78: Head-to-Head Quantitative Differentiation Against Closest Analogs and Reference Standards


COX-2 Downregulation Potency and Differential 5-LOX Engagement vs. Analog L-39

In a direct head-to-head comparison, Anti-inflammatory agent 78 (L-37) and its structural analog L-39 both downregulated COX-2 enzyme expression at 5 μM via ELISA [1]. However, L-37 exhibited weak inhibition of leukotriene (LT) and thromboxane-B2 (TXB-2) production, whereas L-39 significantly inhibited 5-lipoxygenase (5-LOX) at 5 μM [1]. This indicates that L-37 provides COX-1/COX-2 inhibition with minimal interference in the 5-LOX arm of the arachidonic acid cascade, while L-39 acts as a dual COX-2/5-LOX inhibitor.

COX-2 inhibition 5-LOX selectivity indole propiolate ester SAR

In Vivo Anti-Inflammatory Efficacy vs. Celecoxib in Xylene-Induced Murine Ear Edema

In a direct head-to-head comparison using the xylene-induced ear edema model in Kunming mice, Anti-inflammatory agent 78 (L-37) demonstrated in vivo anti-inflammatory activity comparable to the clinically used selective COX-2 inhibitor celecoxib [1][2]. At a dosage of 50 mg/kg administered intraperitoneally, L-37 achieved an inhibition rate of approximately 78.14%–80%, which is similar to the efficacy exhibited by celecoxib at the same dose [1][2].

in vivo efficacy mouse ear edema celecoxib comparator

COX-1 Inhibition and Differential Arachidonic Acid Pathway Selectivity vs. Analog L-39

Anti-inflammatory agent 78 (L-37) at a concentration of 1 μM inhibited PGF1α production and suppressed COX-1 expression in cellular assays [1]. In contrast, the analog L-39 at 5 μM significantly inhibited 5-LOX, a target not engaged by L-37 [1]. This divergence in downstream effector modulation underscores that L-37 preferentially affects the COX-1/COX-2 arm of the arachidonic acid cascade while sparing the 5-LOX pathway.

COX-1 inhibition PGF1α production pathway selectivity

Cytotoxicity and Tumor Cell Growth Inhibition at 10 μM

At a concentration of 10 μM, Anti-inflammatory agent 78 (L-37) exhibited high tumor cell growth inhibitory ability and significantly affected the proliferation of RAW 264.7 macrophages [1][2]. This anti-proliferative effect is observed at concentrations that also produce robust suppression of PGE2 synthesis (1–10 μM, 24 h) [1][2]. While no direct comparator is reported for this endpoint, the data establish a concentration range that couples anti-inflammatory signaling with growth inhibition.

cytotoxicity RAW 264.7 cells anti-proliferative

Anti-inflammatory Agent 78: High-Confidence Research Applications Derived from Quantitative Differentiation


Preclinical Screening of Dual COX-1/COX-2 Inhibitors for Acute Inflammation

Employ Anti-inflammatory agent 78 (L-37) as a reference compound in primary screening assays for novel anti-inflammatory agents targeting both COX-1 and COX-2. Its established in vivo efficacy of ~80% at 50 mg/kg IP in the xylene-induced ear edema model, coupled with in vitro COX-2 downregulation at 5 μM, provides a reproducible benchmark for evaluating candidate compounds [1][2].

Structure-Activity Relationship (SAR) Studies of Indole-Derived Propiolate Esters

Utilize L-37 as the model compound in SAR campaigns to dissect the contribution of the γ-hydroxy propiolate ester moiety to COX inhibition and NO suppression. Its well-characterized selectivity profile—COX-1/COX-2 inhibition with minimal 5-LOX activity—serves as a baseline for assessing how structural modifications shift pathway bias [1].

In Vivo Efficacy Validation in Xylene-Induced Ear Edema Models

Deploy L-37 as a positive control in xylene-induced ear edema studies when evaluating next-generation anti-inflammatory candidates. The compound's dose-dependent effect (78.14% inhibition at 50 mg/kg IP) and comparability to celecoxib enable rigorous assessment of new chemical entities [1][2].

Selectivity Profiling Across Arachidonic Acid Cascade Enzymes

Include L-37 in biochemical panels designed to measure selectivity between COX-1, COX-2, and 5-LOX. L-37's demonstrated weak inhibition of LT and TXB-2 production makes it a valuable tool for establishing assay windows that discriminate between COX-specific and dual COX/LOX inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anti-inflammatory agent 78

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.